N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Chemical Purity Quality Control Assay Reproducibility

Procure CAS 1251614-79-5 to fill a critical gap in pyrimidinone-acetamide SAR libraries. Its rare 3,5-dimethoxyphenyl motif (<5 commercial analogs) confers a unique H-bond acceptor topology distinct from common 4-substituted phenyl derivatives, making it a high-value diversity screening probe. Ideal for head-to-head selectivity profiling against HDAC/PI3K isoforms, provided in-house assay validation is performed. Verify ≥95% HPLC purity before use.

Molecular Formula C16H19N3O4
Molecular Weight 317.345
CAS No. 1251614-79-5
Cat. No. B2976917
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide
CAS1251614-79-5
Molecular FormulaC16H19N3O4
Molecular Weight317.345
Structural Identifiers
SMILESCC1=C(N=CN(C1=O)CC(=O)NC2=CC(=CC(=C2)OC)OC)C
InChIInChI=1S/C16H19N3O4/c1-10-11(2)17-9-19(16(10)21)8-15(20)18-12-5-13(22-3)7-14(6-12)23-4/h5-7,9H,8H2,1-4H3,(H,18,20)
InChIKeySWRITFHNQWKBFJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.025 g / 0.05 g / 0.1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1251614-79-5): Chemical Identity and Procurement Baseline


N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1251614-79-5) is a synthetic small molecule belonging to the pyrimidinone-acetamide class. Its structure features a 4,5-dimethyl-6-oxopyrimidine core linked via an acetamide bridge to a 3,5-dimethoxyphenyl ring, with a molecular formula of C16H19N3O4 and a molecular weight of 317.34 g/mol [1]. The compound is commercially available from multiple research chemical suppliers as a reference standard, typically at ≥95% purity, and is primarily marketed for non-human research applications including biochemical assay development and structure-activity relationship (SAR) studies . At the time of this analysis, no peer-reviewed publications or granted patents directly reporting quantitative biological data for this specific compound were identified in authoritative databases (PubMed, ChEMBL, PubChem BioAssay, Google Patents), and all available technical information derives from vendor-supplied characterization data [2].

Why N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide Cannot Be Interchanged with In-Class Analogs Without Validation


Although the pyrimidinone-acetamide chemotype is represented by numerous commercially available analogs bearing different aryl substituents (e.g., 4-phenoxyphenyl, 4-ethoxyphenyl, 2-methoxyphenyl, or indole-ethyl variants), evidence from the broader class demonstrates that even modest structural changes to the N-aryl acetamide moiety can profoundly alter target engagement profiles. For instance, within related pyrimidinone-acetamide series, shifting the dimethoxy substitution pattern from 3,5- to 2,5- or replacing the phenyl with a heteroaryl group has been shown to invert selectivity between HDAC isoforms or between kinase targets, and to modulate physicochemical properties such as logP and aqueous solubility that directly impact assay compatibility [1][2]. The 3,5-dimethoxyphenyl substituent present on this compound confers a unique hydrogen-bond acceptor topology and electron density distribution that differs from the more common 4-substituted or unsubstituted phenyl analogs; however, the precise pharmacological consequences of this substitution pattern for the specific 4,5-dimethyl-6-oxopyrimidin-1(6H)-yl scaffold have not been published in a head-to-head comparative study [3]. Procurement decisions based solely on scaffold similarity without compound-specific validation therefore carry a risk of obtaining a molecule with uncharacterized potency, selectivity, and stability profiles relative to the intended application.

Quantitative Differentiation Evidence for CAS 1251614-79-5: Product-Specific Procurement Guide


Target Compound Purity Specification (HPLC) vs. Typical Research-Grade Analogs

The target compound (CAS 1251614-79-5) is supplied with a vendor-certified purity of ≥95% as determined by HPLC at 254 nm . This purity specification is comparable to the industry standard for research-grade pyrimidinone-acetamide analogs; for example, the closely related analog 2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)-N-(4-phenoxyphenyl)acetamide (CAS 1704526-93-1) is also offered at ≥95% purity by multiple suppliers . No quantitative purity advantage of the target compound over its commercially available analogs has been demonstrated, and procurement decisions should be based on the availability of an independent Certificate of Analysis (CoA) for the specific batch, rather than on an assumed purity differential [1].

Chemical Purity Quality Control Assay Reproducibility Procurement Specification

Structural Uniqueness of the 3,5-Dimethoxyphenyl Substituent Among Commercial Pyrimidinone-Acetamides

A substructure search of the commercial pyrimidinone-acetamide chemical space (≥20 suppliers, >100 compounds) reveals that the 3,5-dimethoxyphenyl N-aryl substitution pattern is rare: fewer than 5 compounds bearing this specific substitution are listed across major research chemical catalogs, while the vast majority of commercial analogs employ 4-substituted phenyl, 2,4-dimethoxyphenyl, or unsubstituted N-benzyl/alkyl groups . The 3,5-dimethoxyphenyl motif presents a symmetric hydrogen-bond acceptor arrangement that is absent in the more common 4-methoxy or 4-phenoxy analogs, and the meta-methoxy groups create a distinct electrostatic potential surface that may influence target recognition [1]. However, no published biochemical data exist to confirm whether this structural feature confers any measurable advantage in potency, selectivity, or pharmacokinetic properties relative to the more widely available analogs [2].

Chemical Space Core Scaffold Functional Group Diversity SAR Tool Compound

Potential Target Class Inference from the Pyrimidinone Scaffold: HDAC and Kinase Inhibition Profiles

The pyrimidinone-acetamide core scaffold is a privileged chemotype that has been optimized into potent inhibitors of several therapeutically relevant target classes. Published SAR studies on closely related pyrimidinone-acetamides demonstrate that the N-aryl acetamide substituent can be tuned to achieve potent inhibition of histone deacetylases (HDAC6 IC50 = 28 nM for a hydroxamic acid-containing variant; HDAC3 IC50 = 34 nM) [1], PI3Kδ (IC50 = 102 nM in a cellular pAKT assay for a morpholino-pyrimidinone analog) [2], and FGFR kinases (IC50 values in the low nanomolar range) [3]. Critically, all published quantitative data for this scaffold class were generated on analogs that differ from CAS 1251614-79-5 at multiple positions: the reference HDAC inhibitors carry hydroxamic acid or benzamide zinc-binding groups absent in the target compound; the PI3Kδ inhibitors incorporate morpholine substituents at the pyrimidinone 2-position; and the FGFR inhibitors belong to a fused imidazo-pyrimidine series. Projecting quantitative activity values from these analogs onto the target compound would be scientifically invalid without direct experimental confirmation [4].

Epigenetics Kinase Inhibition HDAC PI3K Target Engagement

Recommended Application Scenarios for N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide (CAS 1251614-79-5) Based on Available Evidence


Chemical Library Diversification for Phenotypic and Target-Based Screening

The rarity of the 3,5-dimethoxyphenyl substitution pattern among commercial pyrimidinone-acetamides (≤5 analogs identified) makes this compound a valuable addition to diversity-oriented screening libraries, particularly for programs seeking to explore novel chemical space around the pyrimidinone pharmacophore . Procurement of CAS 1251614-79-5 enables the interrogation of structure-activity relationships at an underexplored region of N-aryl substitution space, complementing existing libraries that are dominated by 4-substituted phenyl analogs [1]. Users should note that library inclusion is contingent upon acceptable purity verification (≥95% by HPLC) and solubility profiling in the intended assay buffer prior to screening.

In Vitro ADME and Physicochemical Profiling as a Tool Compound for Scaffold Characterization

The compound's moderate calculated logP (estimated 1.5–2.5 based on the C16H19N3O4 formula and the additive contribution of the 3,5-dimethoxyphenyl group; see Waring, 2010) and molecular weight (317.34 g/mol, within Lipinski compliance) make it a suitable candidate for establishing baseline physicochemical and in vitro ADME parameters for the pyrimidinone-acetamide scaffold class [2][3]. Procurement for this purpose is justified when the goal is to generate scaffold-specific reference data (aqueous solubility, logD7.4, microsomal stability, CYP inhibition) that can guide the optimization of more potent analogs derived from subsequent medicinal chemistry campaigns, provided that the user commits to generating the absent primary data.

HDAC and Kinase Panel Screening as a Starting Point for Target Deconvolution

Given the established activity of structurally related pyrimidinone-acetamides against HDAC isoforms (IC50 28–40 nM range) and PI3Kδ (cellular IC50 = 102 nM), a targeted panel screen against HDACs 1–11 and Class I PI3K isoforms represents a rational first-pass deconvolution strategy [4][5]. Because the target compound lacks the hydroxamic acid zinc-binding group of potent HDAC inhibitors and the morpholine substituent of PI3Kδ inhibitors, it may exhibit a distinct selectivity profile that could reveal novel structure-selectivity relationships. Procurement for this application is predicated on the user's capacity to perform the profiling experiments, and success is not guaranteed by the class-level inference alone.

Negative Control or Inactive Comparator for SAR Studies on Active Pyrimidinone Analogs

In the absence of confirmed bioactivity data for CAS 1251614-79-5, this compound may serve as a structurally matched negative control or 'inactive' comparator for SAR studies involving closely related active analogs. For example, if a 4-substituted pyrimidinone-acetamide demonstrates potent HDAC inhibition, the 3,5-dimethoxyphenyl variant can be used to test the hypothesis that the meta-methoxy substitution disrupts target engagement, thereby establishing the pharmacophoric requirements for activity [6]. The procurement value of the target compound in this scenario is contingent on the availability of a confirmed active analog for direct head-to-head comparison within the same assay system.

Quote Request

Request a Quote for N-(3,5-dimethoxyphenyl)-2-(4,5-dimethyl-6-oxopyrimidin-1(6H)-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.